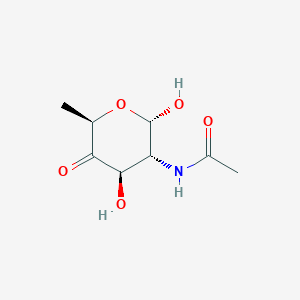
N-((2S,3R,4R,6R)-2,4-Dihydroxy-6-methyl-5-oxotetrahydro-2H-pyran-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2S,3R,4R,6R)-2,4-Dihydroxy-6-methyl-5-oxotetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((2S,3R,4R,6R)-2,4-Dihydroxy-6-methyl-5-oxotetrahydro-2H-pyran-3-yl)acetamide typically involves the use of N-acetyl glucosamine as a starting material. The process includes the following steps :
Dissolution: N-acetyl glucosamine is dissolved in water.
Addition of Ammonium Bicarbonate: Ammonium bicarbonate is added until the solution is saturated.
Reaction Conditions: The reaction is conducted under controlled temperature and pH conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and high-throughput screening can optimize the production process, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-((2S,3R,4R,6R)-2,4-Dihydroxy-6-methyl-5-oxotetrahydro-2H-pyran-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbonyl group can produce diols.
Wissenschaftliche Forschungsanwendungen
N-((2S,3R,4R,6R)-2,4-Dihydroxy-6-methyl-5-oxotetrahydro-2H-pyran-3-yl)acetamide has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of N-((2S,3R,4R,6R)-2,4-Dihydroxy-6-methyl-5-oxotetrahydro-2H-pyran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
- N-[(2S,3R,4R,6R)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-6-(2-hydroxyethoxy)oxan-3-yl]acetamide
Uniqueness
N-((2S,3R,4R,6R)-2,4-Dihydroxy-6-methyl-5-oxotetrahydro-2H-pyran-3-yl)acetamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C8H13NO5 |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,6R)-2,4-dihydroxy-6-methyl-5-oxooxan-3-yl]acetamide |
InChI |
InChI=1S/C8H13NO5/c1-3-6(11)7(12)5(8(13)14-3)9-4(2)10/h3,5,7-8,12-13H,1-2H3,(H,9,10)/t3-,5-,7-,8+/m1/s1 |
InChI-Schlüssel |
CBRMPSOALLZPKI-DCICQADPSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)[C@@H]([C@H]([C@H](O1)O)NC(=O)C)O |
Kanonische SMILES |
CC1C(=O)C(C(C(O1)O)NC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


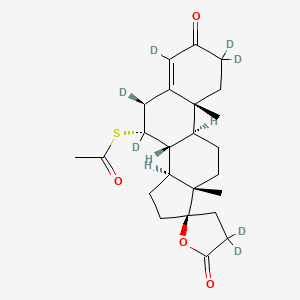

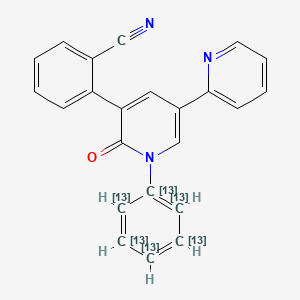
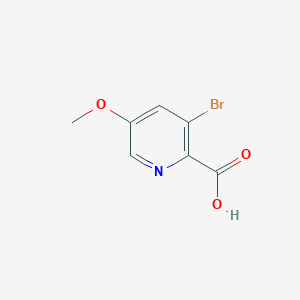
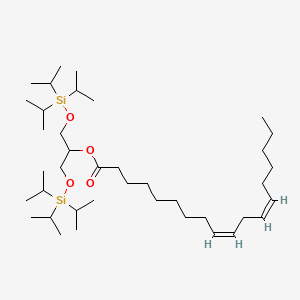
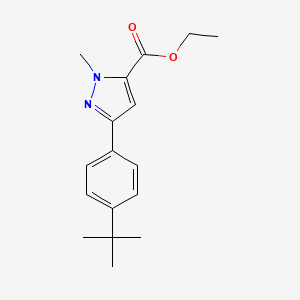
![tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13860502.png)
![5-bromo-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13860507.png)
![(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13860512.png)
![2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B13860519.png)
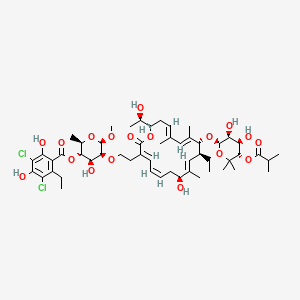
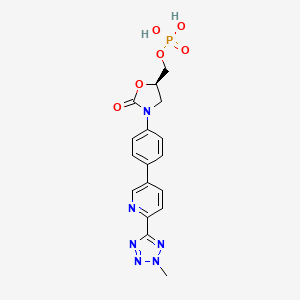
![6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide](/img/structure/B13860537.png)

